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Cas no 360-65-6 (Glycodeoxycholic acid monohydrate)

Glycodeoxycholic acid monohydrate is a bile acid derivative commonly used in biochemical and pharmaceutical research. Its monohydrate form ensures enhanced stability and solubility, making it suitable for applications requiring precise formulation. This compound serves as a critical intermediate in studies involving bile acid metabolism, lipid digestion, and receptor interactions. Its high purity and well-characterized structure facilitate reproducible experimental results. Glycodeoxycholic acid monohydrate is particularly valuable in investigating hepatobiliary functions and developing therapeutic agents for metabolic disorders. The monohydrate formulation provides consistent handling and storage properties, ensuring reliability in laboratory and industrial settings.
Glycodeoxycholic acid monohydrate structure

Product Name:Glycodeoxycholic acid monohydrate

  • CAS No:360-65-6
  • CID:305549
  • MF:C26H43NO5
  • MDL:MFCD00067133
  • MW:449.623328447342
  • Update Time:2025-06-12

Chemical and Physical Properties

Glycodeoxycholic acid monohydrate Chemical and Physical Properties

Names and Identifiers
    • GLYCODEOXYCHOLIC ACID
    • GLYCODESOXYCHOLIC ACID
    • DEOXYGLYCOCHOLIC ACID
    • 3ALPHA,12ALPHA-DIHYDROXY-5BETA-CHOLAN-24-OIC ACID N-[CARBOXYMETHYL]AMIDE
    • 5BETA-CHOLAN-24-OIC ACID N-[CARBOXYMETHYL]AMIDE-3ALPHA,12ALPHA-DIOL
    • 5BETA-CHOLANIC ACID-3ALPHA,12ALPHA-DIOL-24-N-(CARBOXYETHYL)-AMIDE
    • 5-BETA-CHOLANIC ACID-3-ALPHA, 12-ALPHA-DIOL N-(CARBOXYMETHYL)-AMIDE
    • N-[3ALPHA,12ALPHA-DIHYDROXY-24-OXOCHOLAN-24-YL]GLYCINE
    • Glycodeoxycholic acid monohydrate (GDCA)
    • Glycine, N-[(3a,5b,12a)-3,12-dihydroxy-24-oxocholan-24-yl]-
    • Glycodeoxycholic acid monohydrate
    • CID 131632353
    • deoxycholylglycine
    • glycodeoxy-5-beta-cholan-24-oicaci
    • glykodesoxycholsaeure
    • n-((3-alpha,5-beta,12-alpha)-3,12-dihydroxy-24-oxocholan-24-yl)-glycine
    • n-(3-alpha,12-alpha-dihydroxy-5-beta-cholan-24-yl)-glycin
    • 3α,12α-Dihydroxy-5β-cholanoic acid N-(carboxymethyl)amide
    • N-(3α,12α-Dihydroxy-24-oxocholan-24-yl)glycine
    • 2-[4-[(3R,5R,10R,12S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylamino]acetic acid
    • 3alpha,12alpha-Dihydroxy-5beta-cholan-24-oylglycine
    • 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
    • 3.ALPHA.,12.ALPHA.-DIHYDROXY-5.BETA.-CHOLANIC ACID-24-GLYCINE
    • Glycodeoxycholate (Sodium)
    • N-(3alpha,12alpha-dihydroxy-5beta-cholan-24-oyl)-glycine
    • CHEMBL258605
    • bmse000644
    • 16409-34-0
    • GTPL4714
    • GLYCINE, N-((3.ALPHA.,5.BETA.,12.ALPHA.)-3,12-DIHYDROXY-24-OXOCHOLAN-24-YL)-
    • 5.beta.-Cholan-24-amide, N-(carboxymethyl)-3.alpha.,12.alpha.-dihydroxy-
    • CS-0093438
    • 5-beta-Cholan-24-oic acid, glycodeoxy-
    • Glycodeoxycholate
    • AKOS025290392
    • Glycyldeoxycholic acid
    • GLYCODEOXYCHOLIC_ACID
    • BDBM50375587
    • Deoxycholic acid glycine conjugate
    • UNII-DS124M0828
    • Glycine, N-[(3.alpha.,5.beta.,12.alpha.)-3,12-dihydroxy-24-oxocholan-24-yl]-
    • Q5572601
    • Glykodesoxycholsaeure [German]
    • 2-[(4R)-4-[(1S,2S,5R,7R,10R,11S,14R,15R,16S)-5,16-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl]pentanamido]acetic acid
    • Glykodesoxycholsaure
    • Glycine, N-((3alpha,5beta,12alpha)-3,12-dihydroxy-24-oxocholan-24-yl)-
    • NS00015129
    • SCHEMBL24841
    • Spectrum5_002013
    • F20550
    • BRD-K68144790-001-01-2
    • LMST05030006
    • DS124M0828
    • Sodium glycyldeoxycholate
    • GDCA
    • Cholane, glycine deriv.
    • 360-65-6
    • GLYCINE, N-(3-alpha,12-alpha-DIHYDROXY-5-beta-CHOLAN-24-YL)-
    • C05464
    • N-(3alpha,12alpha-dihydroxy-5beta-cholan-24-oyl)glycine
    • Glycine, N-(3.alpha.,12.alpha.-dihydroxy-5.beta.-cholan-24-oyl)-
    • G-5420
    • CHEBI:27471
    • HY-125731
    • glycodeoxycholic acid sodium salt
    • Glycodeoxycholicacid
    • 3ALPHA,12ALPHA-DIHYDROXY-5BETA-CHOLANIC ACID-24-GLYCINE
    • glyco-deoxycholic acid
    • Deoxycholic acid glycine conjugic acid
    • 3a,12a-Dihydroxy-5b-cholan-24-oylglycine
    • N-[(3alpha,5beta,12alpha)-3,12-dihydroxy-24-oxocholan-24-yl]glycine
    • Glycine, N-(3alpha,12alpha-dihydroxy-5beta-cholan-24-oyl)-
    • Deoxycholate, Glycine
    • STL565143
    • N-((3-alpha,5-beta,12-alpha)-3,12-Dihydroxy-24-oxocholan-24-yl)-glycine (9CI)
    • 5beta-Cholan-24-amide, N-(carboxymethyl)-3alpha,12alpha-dihydroxy-
    • Acid, Glycodeoxycholic
    • 2-(((4R)-4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)pentanoyl)amino)acetic acid
    • 2-((4R)-4-((1S,2S,5R,7R,10R,11S,14R,15R,16S)-5,16-dihydroxy-2,15-dimethyltetracyclo(8.7.0.0^(2,7).0^(11,15))heptadecan-14-yl)pentanamido)acetic acid
    • MDL: MFCD00067133
    • Inchi: 1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1
    • InChI Key: WVULKSPCQVQLCU-BUXLTGKBSA-N
    • SMILES: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3CC[C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(NCC(=O)O)=O)[C@]21C)O
Computed Properties
    • Exact Mass: 467.32500
    • Monoisotopic Mass: 449.31412347g/mol
    • Isotope Atom Count: 0
    • Hydrogen Bond Donor Count: 4
    • Hydrogen Bond Acceptor Count: 5
    • Heavy Atom Count: 32
    • Rotatable Bond Count: 6
    • Complexity: 727
    • Covalently-Bonded Unit Count: 1
    • Defined Atom Stereocenter Count: 10
    • Undefined Atom Stereocenter Count : 0
    • Defined Bond Stereocenter Count: 0
    • Undefined Bond Stereocenter Count: 0
    • Topological Polar Surface Area: 107
    • XLogP3: 4.3
Experimental Properties
    • Color/Form: Powder
    • Density: 1.162±0.06 g/cm3(Predicted)
    • Melting Point: 184 °C
    • Boiling Point: 655.6°C at 760 mmHg
    • Solubility: Acetonitrile (Slightly), Ethanol (Slightly), Methanol (Slightly)
    • PSA: 116.09000
    • LogP: 3.92070
    • Solubility: Not available
    • pka: pKa 3.87±0.06(H2O,t = 25.0±0.1,I=0.00) (Uncertain)

Glycodeoxycholic acid monohydrate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • FLUKA BRAND F CODES:10
  • RTECS:MB9670000
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,2-8°C(BD132235)
  • Risk Phrases:R36/37/38

360-65-6 (Glycodeoxycholic acid monohydrate) Global Suppliers

Product Overview and Price Analysis

Glycodeoxycholic acid monohydrate (GDCA) is a secondary bile acid, specifically the glycine conjugate of deoxycholic acid. It is a white to off-white crystalline powder that is insoluble in water but soluble in organic solvents like ethanol and methanol. GDCA plays a significant role in lipid digestion and absorption within the enterohepatic circulation. It is widely utilized as a key biochemical reagent in pharmaceutical research, particularly in studies related to liver function, cholesterol metabolism, and as a component of cell culture media.

CAS no.360-65-6 comprehensive analysis

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Based on available supplier listings, Glycodeoxycholic acid monohydrate is positioned as a high-purity biochemical reagent, resulting in a premium price point compared to standard laboratory chemicals. Prices are typically quoted per gram or milligram, reflecting its use in research and development rather than bulk industrial applications. The cost is influenced by purity grade (e.g., >98%, >99%), packaging size, and supplier reputation. Sourcing from specialized biochemical or pharmaceutical ingredient suppliers generally commands higher prices than general chemical distributors.

The main factors affecting prices include:

  • Purity and analytical grade (HPLC, >98%, >99%).
  • Packaging size and form (mg vs. g, vials vs. bulk).
  • Supplier type and brand reputation (specialized vs. general).
  • Order volume and contractual agreements.
  • Regional logistics, import duties, and supply chain stability.

High quality verification supplier (strong customization capability)

Suzhou Senfeida Chemical Co., Ltd

Suzhou Senfeida Chemical Co., Ltd

Gold Member
Audited Supplier Audited Supplier
江苏, CN
Suzhou Senfeida Chemical specializes in R&D, production, and distribution of chemical solvents, cleaners, and eco-friendly agents. Integrated with storage and logistics, it ensures timely delivery and serves over 260 clients across multiple industries.

(CAS:360-65-6)GLYCODEOXYCHOLIC ACID

  • Order Number: sfd3543
  • Quantity: 200kg
  • Price ($): discuss personally
  • Stock Status: in Stock
  • Purity: 99.9%
  • Last Updated: Friday, 19 July
Amadis Chemical Company Limited

Amadis Chemical Company Limited

Gold Member
Audited Supplier Audited Supplier
浙江, CN
Founded in 2011, Amadis Chemical is an innovative manufacturer and service provider specializing in high-quality carbohydrates, nucleosides, nucleotides, phosphoramidites, APIs, and pharmaceutical intermediates.

(CAS:360-65-6)Glycodeoxycholic Acid

  • Order Number: A874452
  • Quantity: 5g/10g
  • Price ($): 302.0/542.0
  • Stock Status: in Stock
  • Purity: 99%
  • Last Updated: Friday, 30 August
Tiancheng Chemical (Jiangsu) Co., Ltd

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Member
Audited Supplier Audited Supplier
江苏, CN
Tiancheng Chemical is a high-tech enterprise specializing in R&D, production, and sales of eco-friendly fine chemicals, including UV resins and specialty solvents for electronics and new materials.

(CAS:360-65-6)Glycodeoxycholic acid

  • Order Number: LE12342;LE5622;LE2467962
  • Quantity: 25KG,200KG,1000KG
  • Price ($): discuss personally
  • Stock Status: in Stock
  • Purity: 99%
  • Last Updated: Friday, 20 June
SHOCHEM(SHANGHAI) CO.,lTD

SHOCHEM(SHANGHAI) CO.,lTD

Gold Member
Audited Supplier Audited Supplier
上海, CN
SHOCHEM is a high-tech enterprise specializing in pharmaceutical R&D, focusing on camptothecin derivatives, lipid-based nucleic acid delivery excipients, and high-purity synthetic phospholipids.

(CAS:360-65-6)Glycodeoxycholic acid

  • Order Number: 0235
  • Quantity: 100mg;500mg;1g
  • Price ($):
  • Stock Status: in Stock
  • Purity: 98%min
  • Last Updated: Thursday, 21 August

Glycodeoxycholic acid monohydrate Research More >>

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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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Comparison of Global Market Sizes

Based on the analysis of relevant compound market data, the performance of the segmented market to which CAS No. (360-65-6) belongs is as follows:
Market category Market size Growth rate(CAGR) Main driving factors
Global Bile Acids Market —— —— Growing pharmaceutical R&D in metabolic and liver diseases.
Increasing use in cell culture and biotechnology.
Biochemical & Pharmaceutical Reagents Market —— —— Expansion of life sciences and drug discovery research.
Demand for high-purity reference standards.
Glycine-Conjugated Bile Acids Segment —— —— Specific research into bile acid signaling and metabolism.
Development of diagnostic kits and assays.
Glycodeoxycholic Acid Monohydrate (Estimated) Niche/Specialty Market Stable to Moderate Steady demand from academic and pharmaceutical labs.
Limited but specialized application scope.

Applications & Uses of Glycodeoxycholic acid monohydrate

Glycodeoxycholic acid monohydrate(Cas no 360-65-6) Pharmaceutical Research & Development (Primary Market)
Glycodeoxycholic acid monohydrate(Cas no 360-65-6) Pharmaceutical Research & Development (Primary Market)
Glycodeoxycholic acid monohydrate serves as a critical tool in pharmaceutical R&D, particularly for studying hepatobiliary and metabolic diseases. It is extensively used as a reference standard in analytical methods like HPLC and LC-MS to quantify bile acid profiles in biological samples, which is vital for diagnosing conditions such as cholestasis, gallstones, and non-alcoholic fatty liver disease (NAFLD). Researchers employ GDCA to investigate the role of bile acids in cell signaling pathways, including the Farnesoid X Receptor (FXR) and TGR5 receptor, which are promising therapeutic targets for metabolic disorders. Its application extends to evaluating drug-induced liver injury (DILI) and studying the enterohepatic circulation's pharmacokinetics. Furthermore, it is a key component in formulating in vitro dissolution media for simulating intestinal conditions to test the bioavailability of poorly soluble drugs.
Glycodeoxycholic acid monohydrate(Cas no 360-65-6) Cell Culture & Biotechnology
Glycodeoxycholic acid monohydrate(Cas no 360-65-6) Cell Culture & Biotechnology
In cell culture and biotechnology, GDCA is utilized as a biochemical agent to modulate cellular environments and study specific biological processes. It is added to cell culture media, particularly for primary hepatocytes or intestinal cell lines, to mimic physiological conditions and study bile acid transport and toxicity. Researchers use it to induce endoplasmic reticulum (ER) stress or apoptosis in experimental models to understand cell survival mechanisms and disease pathology. Its role in modulating membrane permeability and surfactant properties is also explored in drug delivery system development. Additionally, GDCA is used in enzymatic assays and as a substrate or inhibitor for studying enzymes involved in bile acid metabolism, such as bile salt hydrolases (BSH) from gut microbiota, which has implications for microbiome research and probiotic development.
Glycodeoxycholic acid monohydrate(Cas no 360-65-6) Diagnostic Reagents & Clinical Chemistry
Glycodeoxycholic acid monohydrate(Cas no 360-65-6) Diagnostic Reagents & Clinical Chemistry
GDCA finds application in the development and calibration of diagnostic reagents and kits used in clinical chemistry laboratories. It is a crucial component of quality control materials and calibration standards for assays that measure total or individual bile acids in serum, plasma, or urine. These tests are essential for assessing liver function, diagnosing hepatobiliary diseases, and monitoring patients post-liver transplantation. The compound's high purity makes it suitable for manufacturing certified reference materials (CRMs) that ensure the accuracy and reproducibility of diagnostic results across different platforms. Furthermore, research into the correlation between specific bile acid profiles (including GDCA) and diseases like colorectal cancer or irritable bowel syndrome (IBS) drives its use in developing novel diagnostic biomarkers and companion diagnostics for personalized medicine approaches.

360-65-6 (Glycodeoxycholic acid monohydrate) Related Products

Glycodeoxycholic acid monohydrate Analysis

Analysis of Regional Market Characteristics and Demand

Geographical distribution characteristics
Production End
Production is highly concentrated in regions with advanced pharmaceutical and fine chemical synthesis capabilities.
Key producers are located in North America (US), Europe (Germany, Switzerland), and parts of Asia (China, India).
Synthesis requires specialized expertise, limiting the number of primary manufacturers globally.
Consumption End
Primary consumption driven by pharmaceutical R&D hubs, academic research institutions, and diagnostic manufacturers.
High demand regions include North America, Western Europe, and developed parts of Asia-Pacific (Japan, South Korea).
Consumption patterns are linked to funding levels for life sciences and healthcare research.
European Market
Characterized by stringent regulatory standards (REACH, EP/BP) for quality and documentation.
Strong demand from well-established pharmaceutical and diagnostic companies.
Supply chains are mature but face high compliance and operational costs.
Asia-Pacific Market
Market growth is fueled by expanding biotech sectors and increasing R&D investment in countries like China and India.
Presence of both API manufacturers and lower-cost suppliers, creating a diverse price landscape.
Logistics and quality consistency can be variable, requiring careful supplier vetting.

Safety and regulatory requirements

Hazard classification
CasNo 360-65-6 is a biochemical reagent and organic compound with low acute toxicity but requires careful handling.
May cause eye and skin irritation upon direct contact.
Not classified as highly flammable or explosive under normal conditions.
Proper disposal is required to prevent potential environmental impact.
Storage and transportation requirements
Storage conditions: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from light.
Transportation classification: Generally not classified as dangerous goods for transport under most regulations. Check specific carrier rules.
Packaging requirements: Use sealed, moisture-proof containers (e.g., glass vials, desiccated packs) to maintain stability and purity.
Identification requirements: Label must include product name, CAS number, hazard symbols (if applicable), batch number, and storage instructions.

Supply chain risk assessment

Geographic Concentration Risk
Limited number of primary synthesis manufacturers globally.
Potential disruption if production is concentrated in a single geographic region.
Logistics delays can impact time-sensitive research projects.
Compliance Risk
Must meet various pharmacopoeia standards (USP, EP) for research use.
Export/import controls may apply depending on end-use and country.
Documentation (CoA, MSDS) must be complete and accurate for customs and lab safety.
Technical Risk
Synthesis requires specialized knowledge, limiting alternative suppliers.
Critical quality attributes (purity, stability) are paramount for research validity.
Risk of receiving substandard or adulterated material from unverified sources.
Market Risk
Demand is niche and tied to research funding cycles, causing volatility.
Prices can be sensitive to raw material (deoxycholic acid, glycine) costs.
Competition from alternative bile acids or research methods may affect long-term demand.

Procurement Suggestions and Strategies

Supplier selection strategy
Top Choice: ——
Prioritize suppliers who are the original manufacturers or authorized distributors of high-purity biochemical standards. These suppliers provide comprehensive documentation including Certificates of Analysis (CoA) with detailed HPLC purity data, MSDS, and traceability. They often comply with cGMP or ISO standards, ensuring batch-to-b consistency crucial for reproducible research. Their technical support is valuable for application-specific queries.

Alternative Option: ——
Consider established global laboratory chemical distributors with a strong reputation in the life sciences sector. These distributors may offer competitive pricing and reliable logistics networks. Ensure they source directly from reputable manufacturers and can provide valid CoAs. This option balances reliability with potentially better availability and service support in different regions.

Cost Optimization: ——
For non-critical applications or method development where ultra-high purity is less stringent, evaluate suppliers from regions with lower production costs. Conduct rigorous quality verification upon receipt, including in-house purity testing against a reference standard. This strategy carries higher risk and requires robust quality control procedures but can reduce costs for bulk or screening purposes.

Procurement execution suggestions
Pre-Procurement Preparation:
Clearly define required purity grade, quantity, and packaging specifications.
Research and shortlist potential suppliers based on credibility and reviews.
Request and evaluate sample CoAs and MSDS from shortlisted suppliers.

Order Placement & Negotiation:
Confirm all specifications, delivery terms, and documentation requirements in the PO.
Negotiate pricing based on volume, but prioritize quality assurance clauses.
Establish clear communication channels for order tracking and issue resolution.

Post-Delivery & Quality Assurance:
Immediately inspect packaging for damage and verify labels against the order.
Conduct identity and purity verification tests upon receipt if possible.
Store the material under recommended conditions and maintain proper usage records.

Conclusion

Procuring Glycodeoxycholic acid monohydrate requires a strategy that prioritizes quality and reliability due to its specialized application in sensitive research. Partnering with certified manufacturers or top-tier distributors is essential to ensure material integrity and data reproducibility. Buyers should implement strict quality verification upon receipt and maintain clear documentation trails. Building relationships with reliable suppliers can mitigate supply chain risks associated with this niche biochemical.

Key points:
  • Prioritize suppliers providing full analytical documentation (CoA, MSDS) and traceability.
  • Quality verification upon receipt is non-negotiable for research validity.
  • Consider long-term agreements with reliable suppliers to ensure stable supply.
  • Factor in total cost of ownership, including potential risks of quality failure.